5-Ethyl-2-nonanol (CAS 103-08-2) is a branched-chain aliphatic secondary alcohol (C11H24O) characterized by a nine-carbon backbone with an ethyl substitution at the C5 position. In industrial and advanced laboratory settings, it is primarily procured as a highly hydrophobic solvent (XLogP3 ~4.2), a low-volatility carrier diluent, and a critical intermediate in the synthesis of specialized plasticizers and ester-based surfactants. Its specific molecular architecture—combining a secondary hydroxyl group with mid-chain branching—disrupts crystalline packing, thereby lowering the pour point of its downstream ester derivatives compared to linear analogs. This makes it a high-value precursor for applications requiring low-temperature flexibility, controlled hydrolysis, and precise phase-partitioning behavior[1].
Substituting 5-Ethyl-2-nonanol with linear secondary alcohols (such as 2-undecanol) or terminally branched alcohols compromises the thermomechanical and kinetic properties of downstream products. In the synthesis of alkyl benzyl phthalates or beta-ketoesters, the C5 ethyl branch is critical for introducing free volume into the polymer or formulation matrix, which directly translates to enhanced plasticization efficiency and reduced exudation. A generic linear C11 alcohol yields esters that are prone to crystallization at lower temperatures. Furthermore, in solvent extraction applications, the specific steric profile of 5-Ethyl-2-nonanol dictates its selective solvation capabilities; replacing it with lighter alcohols like 2-ethylhexanol alters the partition coefficient and increases volatility, leading to elevated solvent loss and reduced extraction yields in complex hydrophobic matrices [1].
In the production of mixed alkyl benzyl phthalates, the use of 5-Ethyl-2-nonanol as an exchange alcohol demonstrates superior processability compared to alternative branched alcohols. During base-catalyzed ester interchange, 5-Ethyl-2-nonanol achieves a 91% yield of benzyl 5-ethyl-2-nonyl phthalate, producing a plasticizer with a specific gravity of 1.0306 at 25°C. Compared to the synthesis of benzyl isodecyl phthalate (which yields 93% but results in a higher specific gravity of 1.0402), the 5-ethyl-2-nonyl derivative offers a lower specific gravity. This indicates higher free volume for polymer plasticization while maintaining a highly efficient >90% synthetic yield, proving its viability for industrial-scale esterification [1].
| Evidence Dimension | Transesterification Yield and Product Specific Gravity |
| Target Compound Data | 91% yield; product specific gravity of 1.0306 |
| Comparator Or Baseline | Isodecanol (yielding benzyl isodecyl phthalate at 93%, specific gravity 1.0402) |
| Quantified Difference | 0.0096 reduction in specific gravity while maintaining >90% yield |
| Conditions | Base-catalyzed ester interchange at 225°C |
A lower specific gravity in the resulting phthalate ester translates to higher plasticizing efficiency per unit weight in polymer formulations.
5-Ethyl-2-nonanol exhibits an estimated octanol-water partition coefficient (XLogP3) of 4.20, making it significantly more hydrophobic than shorter branched industry-standard alcohols like 2-ethyl-1-hexanol (LogP ~2.9). This high lipophilicity, combined with its exceptionally low vapor pressure (0.02 mmHg at 25°C), makes it a highly stable carrier solvent for volatile organic compounds (VOCs). When used in liquid-liquid extraction or as a formulation diluent, its C11 branched structure prevents rapid evaporation and minimizes aqueous phase loss compared to standard C8 solvents, ensuring higher recovery rates in open-system processes [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) and Vapor Pressure |
| Target Compound Data | XLogP3 = 4.20; Vapor pressure = 0.02 mmHg at 25°C |
| Comparator Or Baseline | 2-Ethyl-1-hexanol (LogP ~2.9; higher volatility) |
| Quantified Difference | 1.3 log unit increase in hydrophobicity; significantly lower vapor pressure |
| Conditions | Standard ambient conditions (25°C) |
Higher hydrophobicity and lower volatility reduce solvent loss into aqueous phases and the atmosphere, lowering long-term procurement volumes for continuous extraction processes.
In the synthesis of slow-release precursors, such as beta-ketoesters designed for fabric care, the specific branching of 5-Ethyl-2-nonanol provides a tailored hydrolysis rate. Compared to unbranched linear alcohols (e.g., 1-nonanol), the secondary hydroxyl group combined with the mid-chain C5 ethyl branch creates precise steric shielding around the resulting ester bond. This structural feature slows down enzymatic (lipase) or alkaline cleavage in detergent formulations, allowing for a controlled, prolonged release of the active compound over time rather than an immediate, wasteful discharge during the initial wash cycle [1].
| Evidence Dimension | Ester Bond Steric Shielding (Hydrolysis Resistance) |
| Target Compound Data | Secondary ester with mid-chain C5 ethyl branching |
| Comparator Or Baseline | Linear primary alcohols (e.g., 1-nonanol) |
| Quantified Difference | Increased steric bulk leading to extended release profiles |
| Conditions | Alkaline or lipase-containing detergent formulations |
Procuring this specific branched alcohol enables the formulation of high-value, slow-release consumer products that outperform standard burst-release linear esters.
Utilizing its optimal transesterification kinetics and the free-volume-enhancing properties of its C5 ethyl branch, 5-Ethyl-2-nonanol is an ideal precursor for manufacturing low-density, low-temperature-flexible alkyl benzyl phthalates [1].
Employed in liquid-liquid extraction workflows where its high LogP (4.20) and low vapor pressure prevent solvent loss and improve the recovery of non-polar analytes compared to lighter, more volatile alcohols[2].
Used as the alcohol moiety in beta-ketoesters and other pro-fragrances, where its specific steric profile dictates a slow, sustained hydrolysis rate in lipase-containing fabric care and cosmetic applications[3].
Environmental Hazard